ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carbazole moiety, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent fusion with the carbazole moiety. The final step involves the esterification of the intermediate compound to introduce the ethyl ester group. Common reagents used in these reactions include ethyl chloroacetate, sodium hydride, and various catalysts to facilitate the ring formation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and carbazole moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate
- (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-phenyl-acetic acid ethyl ester
Uniqueness
Ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate is unique due to its specific structural features, such as the oxadiazole ring fused with the carbazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
ethyl 2-[(3-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-6-yl)oxy]acetate |
InChI |
InChI=1S/C16H17N3O5/c1-2-22-14(20)9-23-18-11-6-4-3-5-10(11)15-12(18)7-8-13-16(15)17-24-19(13)21/h7-8H,2-6,9H2,1H3 |
InChI Key |
VPSKUDGGNXEWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON1C2=C(CCCC2)C3=C1C=CC4=[N+](ON=C43)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.